(3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-22-17-7-5-15(6-8-17)16-4-2-3-9-20(14-16)18(21)19-10-12-23-13-11-19/h5-8,16H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOSHJXQOOLIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone typically involves the reaction of 4-methoxyphenyl azepane with morpholine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone typically involves:
- Reagents : The reaction generally includes 4-methoxyphenyl azepane and morpholine.
- Catalysts : Suitable catalysts are employed to facilitate the reaction.
- Conditions : Moderate temperatures and inert atmospheres are maintained to prevent side reactions.
Industrial Production
For large-scale production, optimized batch reactions or continuous flow reactors may be utilized to ensure high yield and purity of the compound.
Scientific Research Applications
The compound has several significant applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical compounds.
- Biological Activity : Research indicates potential antimicrobial and anticancer properties, making it a candidate for further biological evaluation.
- Therapeutic Development : Ongoing studies focus on its efficacy in treating various diseases, particularly those related to neurological disorders due to its interaction with norepinephrine pathways.
- Material Science : Its unique structure allows for applications in developing new materials and chemical processes.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Research highlighted its effectiveness against specific bacterial strains, indicating its potential use in developing new antibiotics.
- Neurological Applications : Investigations into its role as a norepinephrine reuptake inhibitor have shown promise in treating conditions like depression and anxiety disorders.
Mechanism of Action
The mechanism of action of (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can influence various physiological processes . The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Key Trends :
- Electron-donating groups (e.g., 4-MeO) increase solubility and stabilize ketone resonance, while electron-withdrawing groups (e.g., NO₂) enhance reactivity for further functionalization .
- Fluorine substitution improves pharmacokinetic properties, as seen in ’s fluorinated derivatives .
Azepane/Piperidine-Containing Analogs
Key Trends :
- Azepane rings (7-membered) provide greater conformational flexibility than piperidine (6-membered), improving binding to larger protein pockets (e.g., p53-MDM2 inhibitors in ) .
- Aryl substitution patterns (e.g., 4-MeO vs. 3-NO₂) dictate electronic and steric interactions with biological targets .
Functional Group Variations
- Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances hydrogen-bonding capacity compared to piperazine, as seen in ’s 4-[(3-fluorophenyl)acetyl]morpholine, which shows higher solubility than piperazine analogs .
- Ketone Position: Central ketone bridges (e.g., in ’s (4-MeO-phenyl)(morpholino)methanone) stabilize planar conformations, whereas off-center ketones (e.g., ’s derivatives) allow for greater torsional flexibility .
Biological Activity
(3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an azepane ring and a morpholino group, which may contribute to its biological activity. The presence of the 4-methoxyphenyl moiety is significant as it has been associated with various pharmacological effects.
Antimicrobial Properties
Research indicates that (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone exhibits antimicrobial properties. Its efficacy against various bacterial strains has been a focus of study, with findings suggesting it may inhibit bacterial growth through mechanisms such as cell wall disruption or interference with metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer applications. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity .
Table 1: Cytotoxicity of (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 15.0 |
| MDA-MB-231 | 25.0 |
The mechanism of action for this compound appears to involve the inhibition of norepinephrine reuptake, which may influence various physiological processes such as apoptosis in cancer cells. Additionally, it may modulate pathways involved in cell proliferation and migration, contributing to its anticancer effects .
Study on Anticancer Efficacy
In a notable study, researchers synthesized derivatives based on the structure of (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone and evaluated their anticancer potential. The derivatives exhibited varying degrees of cytotoxicity, with some showing enhanced activity due to structural modifications that improved binding affinity to target proteins involved in cancer progression .
Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The study employed disc diffusion methods and minimum inhibitory concentration (MIC) assays to determine efficacy. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
Pharmacological Studies
Pharmacological studies have revealed that (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone can modulate key signaling pathways associated with inflammation and cancer metastasis. For instance, it was found to reduce the expression of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
Table 2: Inhibition of Matrix Metalloproteinases by (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone
| MMP Type | Inhibition (%) |
|---|---|
| MMP-2 | 70% |
| MMP-9 | 65% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
